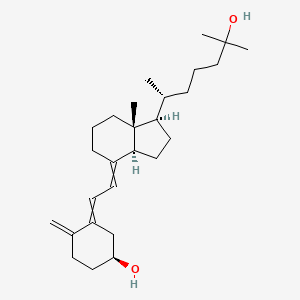

3-epi-Calcifediol

Description

Properties

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-DTOXIADCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022721 | |

| Record name | Calcifediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Calcifediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19356-17-3, 64719-49-9 | |

| Record name | 25-Hydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19356-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcifediol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019356173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxyvitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064719499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcifediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcifediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIFEDIOL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WXW8F54E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Function of 3-epi-Calcifediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a C-3 epimer of calcifediol, the major circulating form of vitamin D. Once considered an inactive metabolite, emerging research has revealed its distinct biological activities and potential physiological relevance. This technical guide provides a comprehensive overview of the current understanding of this compound's function, including its metabolism, interaction with key proteins, and cellular effects. We present comparative quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways to serve as a valuable resource for researchers in vitamin D metabolism, endocrinology, and drug development.

Introduction

The vitamin D endocrine system is crucial for calcium homeostasis, bone metabolism, and a growing number of extraskeletal functions. The metabolism of vitamin D3 (cholecalciferol) to its active form, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), involves two key hydroxylation steps. The first, occurring in the liver, produces calcifediol (25-hydroxyvitamin D3), the primary indicator of vitamin D status. A significant, yet often overlooked, metabolic pathway is the epimerization of calcifediol at the C-3 position, yielding this compound. While present in human circulation, the precise biological roles of this epimer are still under active investigation. This guide aims to consolidate the current knowledge on this compound to facilitate further research into its physiological significance and therapeutic potential.

Metabolism of this compound

This compound is formed from calcifediol through an epimerization reaction. Subsequently, it can undergo further hydroxylation by the same enzymes that act on calcifediol.

Figure 1: Metabolic pathway of Vitamin D3, including the epimerization to this compound.

Interaction with Key Proteins: VDR and DBP

The biological activity of vitamin D metabolites is largely determined by their binding affinities for the Vitamin D Receptor (VDR) and the Vitamin D Binding Protein (DBP).

Vitamin D Receptor (VDR) Binding

This compound itself has a low affinity for the VDR. However, its downstream metabolite, 3-epi-calcitriol, can bind to the VDR, albeit with a lower affinity than calcitriol. This reduced affinity generally translates to lower transcriptional activity for most genes.

Vitamin D Binding Protein (DBP) Affinity

This compound exhibits a slightly different binding affinity for DBP compared to calcifediol, which may influence its transport, half-life, and bioavailability. Some studies suggest a threefold lower affinity of this compound for DBP compared to calcifediol.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and biological potency of this compound and its metabolites in comparison to their non-epimeric counterparts.

Table 1: Comparative Binding Affinities

| Compound | Target Protein | Relative Binding Affinity (Compared to Calcitriol for VDR, and Calcifediol for DBP) | Notes |

| Calcitriol | VDR | 100% (Reference) | High-affinity ligand |

| 3-epi-Calcitriol | VDR | ~0.8-2.8%[1] | Significantly lower affinity than calcitriol |

| Calcifediol | DBP | 100% (Reference) | High-affinity ligand for DBP |

| This compound | DBP | ~33% | Lower affinity than calcifediol |

Table 2: Comparative Biological Potency

| Biological Effect | 3-epi-Calcitriol vs. Calcitriol | Cell/System | Reference |

| HL-60 Cell Differentiation | Less potent | Human promyelocytic leukemia cells | [1] |

| Keratinocyte Proliferation Inhibition | Equipotent | Primary human keratinocytes | [2] |

| Parathyroid Hormone (PTH) Suppression | Equipotent | Bovine parathyroid cells | [1] |

| VDR-mediated Gene Transcription | Significantly reduced | ROS 17/2.8 cells with osteocalcin (B1147995) VDRE | [3] |

Signaling Pathways

The signaling pathways of vitamin D metabolites can be broadly categorized into genomic and non-genomic pathways. While specific pathways uniquely activated by this compound are not well-defined, it is understood to interact with the canonical vitamin D signaling cascade, primarily through its metabolite 3-epi-calcitriol.

Genomic Signaling Pathway

The genomic actions of vitamin D are mediated by the VDR, a nuclear receptor that, upon ligand binding, heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. 1α,25(OH)2-3-Epi-Vitamin D3, a Natural Physiological Metabolite of Vitamin D3: Its Synthesis, Biological Activity and Crystal Structure with Its Receptor | PLOS One [journals.plos.org]

- 3. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 3-epi-Calcifediol in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 3-epi-calcifediol (3-epi-25-hydroxyvitamin D3), a significant C-3 epimer of calcifediol. While often considered less potent than its non-epimeric counterpart, emerging evidence suggests that this compound and its metabolites are biologically active and play a discernible role in calcium and phosphate (B84403) homeostasis. This document details the metabolic pathways, binding affinities to key proteins, in vivo effects on mineral metabolism, and the analytical methodologies required for its accurate quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, bone metabolism, and pharmaceutical development.

Introduction

Vitamin D is a crucial prohormone for maintaining calcium and phosphate balance, essential for skeletal health and various other physiological processes. The primary circulating form of vitamin D is calcifediol (25-hydroxyvitamin D3), which is subsequently converted to the active hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3). However, another significant metabolite, this compound, exists in circulation, often at notable concentrations, particularly in infants.[1][2] This epimer, differing only in the stereochemical configuration of the hydroxyl group at the C-3 position of the A-ring, presents both analytical challenges and intriguing biological questions.[3] This guide delves into the technical aspects of this compound's role in calcium homeostasis, providing a foundation for further research and potential therapeutic exploration.

Metabolism of this compound

This compound is not a primary dietary form of vitamin D but is rather formed through the epimerization of calcifediol.[4] This conversion is a key metabolic step. Subsequently, this compound can undergo further hydroxylation to form its own set of metabolites. The primary activating step is the conversion to 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-calcitriol) by the enzyme CYP27B1.[4] It can also be hydroxylated by CYP24A1 to form 3-epi-24,25-dihydroxyvitamin D3.[4] While 3-epi-calcitriol is considered the active form of this epimer, it is generally found to be less biologically potent than calcitriol.[1][4]

Data Presentation: Comparative Biological Activity

The biological actions of this compound and its metabolites are dictated by their binding affinities to the Vitamin D Receptor (VDR) and the Vitamin D-Binding Protein (DBP). The available quantitative and semi-quantitative data are summarized below.

Table 1: Binding Affinities of Vitamin D Metabolites to VDR and DBP

| Compound | Target | Relative Binding Affinity (Compared to Calcitriol for VDR) | Quantitative Data (Kd) | Citation |

| Calcitriol (1α,25(OH)2D3) | VDR | 100% | ~0.1 nM | [5] |

| Calcifediol (25(OH)D3) | VDR | ~0.1% | - | [6] |

| 3-epi-Calcitriol | VDR | 0.8% - 2.8% | 35- to 120-fold lower than Calcitriol | [1] |

| Compound | Target | Relative Binding Affinity (Compared to Calcifediol for DBP) | Cross-Reactivity | Citation |

| Calcifediol (25(OH)D3) | DBP | High | - | [1] |

| This compound | DBP | Lower than Calcifediol | ~51% (exogenous) | |

| Calcitriol (1α,25(OH)2D3) | DBP | 10- to 100-fold lower than Calcifediol | - | [1] |

| 24,25(OH)2D3 | DBP | Similar to Calcifediol | - | [1] |

Table 2: In Vivo Effects on Calcium Homeostasis Markers

| Compound Administered | Animal Model/ Human Study | Effect on Serum PTH | Effect on Serum Calcium | Effect on Serum Phosphate | Citation |

| This compound (dietary) | Weanling Rats (male) | ↓ | Not specified | Not specified | [7] |

| Calcifediol (oral) | Postmenopausal Women | ↓ (in those reaching >30 ng/ml 25(OH)D) | No significant change | No significant change | [8] |

| Extended-Release Calcifediol | CKD Patients (Stages 3 & 4) | ↓ | Slight ↑ | Slight ↑ | [9][10] |

| Calcifediol (oral) | Patients with mild primary hyperparathyroidism | ↓ (temporarily) | No significant change | Not specified | [11] |

Role in Calcium Homeostasis

The primary function of vitamin D in calcium homeostasis is mediated through the VDR. Calcitriol, the most potent VDR ligand, stimulates intestinal calcium and phosphate absorption, regulates renal calcium reabsorption, and modulates bone turnover.[12] this compound, through its conversion to 3-epi-calcitriol, can also activate VDR-mediated signaling pathways, albeit with reduced efficiency.[1] Despite its lower affinity for the VDR, the relatively high circulating concentrations of this compound, especially in certain populations, suggest it may contribute to the overall vitamin D-mediated effects on calcium metabolism.[1] Studies have shown that administration of this compound can lead to a reduction in parathyroid hormone (PTH) levels, a key regulator of calcium homeostasis.[7]

Experimental Protocols

Accurate measurement and assessment of the biological activity of this compound require specific and validated experimental protocols.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing and quantifying this compound from calcifediol due to their isobaric nature.

a) Sample Preparation:

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound). Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet precipitated proteins.

-

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is loaded onto a pre-conditioned SPE cartridge (e.g., C18 or a specialized phospholipid removal plate). The cartridge is washed with a polar solvent to remove interferences, and the analytes are then eluted with a less polar solvent (e.g., methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate).

-

Derivatization (Optional but Recommended for Enhanced Sensitivity): The dried eluate is reconstituted in a derivatization agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or Amplifex Diene. These reagents react with the cis-diene structure of vitamin D metabolites, improving ionization efficiency and chromatographic separation. The reaction is typically carried out at room temperature or with gentle heating.

b) LC-MS/MS Analysis:

-

Chromatographic Separation: A chiral column is essential for the baseline separation of this compound and calcifediol. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound, calcifediol, and their respective internal standards.

In Vitro VDR Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of this compound to the VDR.

-

Reagents and Materials: Recombinant VDR, [³H]-calcitriol (radioligand), unlabeled calcitriol (for non-specific binding), and this compound (test compound).

-

Procedure: A fixed concentration of VDR and [³H]-calcitriol are incubated with increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation or filtration.

-

Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-calcitriol (IC50) is determined and used to calculate the binding affinity (Ki).

Animal Studies for In Vivo Effects

Animal models, such as rats, are used to assess the in vivo effects of this compound on calcium homeostasis.

-

Animal Model: Vitamin D-deficient rats are often used to eliminate the confounding effects of endogenous vitamin D.

-

Administration: this compound is administered orally or via injection at various doses.

-

Sample Collection: Blood and urine samples are collected at different time points to measure serum levels of calcium, phosphate, PTH, and vitamin D metabolites.

-

Bone Analysis: Bone mineral density and histomorphometry can be performed to assess the effects on bone structure and metabolism.

Conclusion

This compound is an important, and in some cases abundant, metabolite of vitamin D3. While its biological activity is generally lower than that of calcifediol and its downstream metabolites, it is not inert. The ability of its active form, 3-epi-calcitriol, to bind to the VDR and modulate PTH secretion underscores its potential contribution to overall calcium homeostasis. Accurate quantification of this compound is critical for both clinical diagnostics and research, necessitating the use of specific methodologies like LC-MS/MS with chiral separation. Further research is warranted to fully elucidate the physiological and potential pathophysiological roles of the C-3 epimerization pathway of vitamin D metabolism. This technical guide provides a solid foundation for professionals engaged in this expanding area of research.

References

- 1. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Calcifediol antagonizes PTH action on water and phosphate absorption in rabbit pars recta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Vitamin D epi-Metabolites Separated with HybridSPE-Phospholipid [sigmaaldrich.com]

- 9. chem-agilent.com [chem-agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New Approaches to Assess Mechanisms of Action of Selective Vitamin D Analogues [mdpi.com]

The Enigmatic Epimer: A Technical Guide to 3-epi-Calcifediol and its Interaction with the Vitamin D Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C3-epimer of 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol), has emerged from the shadows of vitamin D metabolism to become a subject of intense scientific scrutiny. Once considered a minor and less significant metabolite, recent advancements in analytical techniques have revealed its considerable presence in infantile serum and its potential for unique biological activities. This technical guide provides an in-depth exploration of the binding affinity of this compound's active form, 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)₂D₃), with the Vitamin D Receptor (VDR), the principal mediator of vitamin D's genomic actions. We will delve into the quantitative aspects of this interaction, detail the experimental protocols for its characterization, and visualize the pertinent signaling pathways.

Quantitative Data Presentation: VDR Binding Affinity

The binding of a ligand to the VDR is a critical determinant of its biological potency. While 3-epi-1α,25(OH)₂D₃ does bind to the VDR, its affinity is generally reported to be significantly lower than that of its non-epimeric counterpart, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃). The following table summarizes the available quantitative data on this interaction.

| Compound | Receptor | Assay Type | Key Findings | Reference |

| 3-epi-1α,25-dihydroxyvitamin D₃ | Vitamin D Receptor (VDR) | Competitive Binding Assays | Binds to the VDR with 35- to 120-fold lower affinity compared to 1α,25-dihydroxyvitamin D₃. | [1] |

| 7-methyl-1α,25-(OH)₂D₃ (analogue) | Vitamin D Receptor (VDR) | Competitive Binding Assays | Approximately 10-fold lower binding affinity compared to 1α,25-dihydroxyvitamin D₃. | |

| 7-methyl-1α,25-(OH)₂-19-nor-D₃ (analogue) | Vitamin D Receptor (VDR) | Competitive Binding Assays | 15-fold lower potency compared to 1α,25-dihydroxyvitamin D₃. |

Experimental Protocols

Accurate characterization of the binding affinity and functional activity of 3-epi-1α,25(OH)₂D₃ relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in this field.

Competitive Radioligand Binding Assay for VDR

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled VDR ligand.

a) Materials:

-

Receptor Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (specific activity >150 Ci/mmol).

-

Test Compound: 3-epi-1α,25(OH)₂D₃, serially diluted.

-

Non-specific Binding Control: A 100- to 1000-fold molar excess of unlabeled 1α,25(OH)₂D₃.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

-

Separation Medium: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation Cocktail and Counter.

b) Procedure:

-

Incubation: In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the unlabeled test compound (3-epi-1α,25(OH)₂D₃) or the non-specific binding control.

-

Equilibration: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand.

-

For Hydroxylapatite: Add the hydroxylapatite slurry to each tube, incubate, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Wash the pellet multiple times with assay buffer.

-

For Glass Fiber Filters: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the receptor-ligand complex. Wash the filters with cold assay buffer.

-

-

Quantification: Add the washed pellets or filters to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

VDR-Mediated Reporter Gene Assay

This functional assay measures the ability of a compound to activate VDR-mediated gene transcription.

a) Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, MCF-7) co-transfected with:

-

An expression vector for the human VDR.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more Vitamin D Response Elements (VDREs).

-

-

Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: 3-epi-1α,25(OH)₂D₃, serially diluted.

-

Positive Control: 1α,25(OH)₂D₃.

-

Lysis Buffer and Luciferase/β-galactosidase Assay Reagents.

b) Procedure:

-

Cell Seeding: Seed the transfected cells into 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of 3-epi-1α,25(OH)₂D₃ or the positive control for 18-24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using the appropriate lysis buffer.

-

Reporter Assay: Measure the luciferase or β-galactosidase activity in the cell lysates according to the manufacturer's instructions using a luminometer or spectrophotometer.

-

Data Analysis: Normalize the reporter gene activity to a co-transfected internal control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Signaling Pathways and Experimental Workflows

The biological effects of 3-epi-1α,25(OH)₂D₃, like its non-epimeric counterpart, are primarily mediated through the VDR. Upon binding, a cascade of molecular events is initiated, leading to changes in gene expression.

Canonical VDR Signaling Pathway

The binding of an agonist to the VDR initiates a well-characterized signaling cascade.

Caption: Canonical VDR signaling pathway initiated by ligand binding.

Experimental Workflow for VDR Ligand Characterization

The process of characterizing a novel VDR ligand follows a logical and stepwise experimental progression.

Caption: Logical workflow for the characterization of a novel VDR ligand.

Conclusion

This compound and its hormonally active form, 3-epi-1α,25(OH)₂D₃, represent an intriguing facet of vitamin D biology. While exhibiting a lower binding affinity for the VDR compared to the canonical hormone, its physiological relevance is underscored by its significant presence in certain populations and its demonstrated biological activity. The discrepancy between binding affinity and biological effect suggests the involvement of other factors, such as altered pharmacokinetics or interactions with other cellular components, which warrants further investigation. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further unravel the complexities of this enigmatic epimer and its role in human health and disease.

References

Endogenous Formation of 3-epi-Calcifediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a naturally occurring stereoisomer of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the accepted biomarker of vitamin D status.[1] This epimer, differing only in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring, was once considered a minor and biologically insignificant metabolite. However, emerging research has demonstrated its endogenous production in humans, its presence in significant concentrations, particularly in early life, and its distinct biological activities, sparking growing interest within the scientific and medical communities.[2] This technical guide provides a comprehensive overview of the endogenous formation of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biochemical pathways and workflows.

Endogenous Formation and Metabolism

The formation of this compound is an enzymatic process that occurs post-synthesis of Calcifediol.[3] While the precise enzyme responsible for this C-3 epimerization has not yet been isolated or definitively identified, studies have localized this activity to the microsomal fractions of various cell types.[3][4] This suggests the involvement of a membrane-bound enzyme system.

The epimerization process is not limited to Calcifediol. The active form of vitamin D, Calcitriol (1α,25-dihydroxyvitamin D3), can also undergo C-3 epimerization to form 3-epi-1α,25-dihydroxyvitamin D3.[5] Furthermore, this compound itself serves as a substrate for further hydroxylation by CYP27B1 to produce 3-epi-1α,25-dihydroxyvitamin D3, indicating a parallel metabolic pathway to that of the canonical vitamin D activation pathway.[5]

Current evidence suggests that the C-3 epimerase is distinct from the well-characterized cytochrome P450 enzymes involved in vitamin D metabolism, such as CYP2R1, CYP27A1, CYP27B1, and CYP24A1.[3]

Logical Relationship of this compound Formation

Caption: Metabolic pathway of Vitamin D3 showing the formation of this compound.

Quantitative Data on this compound Levels

The concentration of this compound in circulation can vary significantly depending on age and vitamin D status. The following tables summarize key quantitative findings from various studies.

Table 1: Serum Concentrations of this compound in Different Age Groups

| Age Group | Mean/Median this compound (nmol/L) | Percentage of Total 25(OH)D3 | Reference |

| Early Preterm Infants (<34 wks) at 2 wks - 3 mos | Up to 55% of total 25(OH)D3 | Up to 55% | [6] |

| Term Infants at 2 wks - 3 mos | Up to 36% of total 25(OH)D3 | Up to 36% | [6] |

| Infants at birth | 3 (1-7) | <10% | [6] |

| Infants (>3 mos) | Normalized to <10% | <10% | [6] |

| Adults (Nationally Representative Sample) | 2.5 | 4.6% | [7] |

Table 2: Impact of Vitamin D Supplementation on this compound Levels

| Study Population | Supplementation Regimen | Change in this compound | Reference |

| Adults with Chronic Liver Disease | 20,000 IU cholecalciferol/week for 6 months | Linear increase with increasing 25(OH)D levels | [8] |

| Older Adults | 20 µ g/day Vitamin D3 for 15 weeks (winter) | 42.1% increase | [7] |

| Older Adults | Placebo for 15 weeks (winter) | 29.1% decrease | [7] |

Table 3: this compound Levels in Chronic Liver Disease

| Patient Group | Baseline Vitamin D Status | 3-epi-25(OH)D as % of Total 25(OH)D | Reference |

| Chronic Liver Disease | Severe Deficiency (<10 ng/mL) | 2.4% | [8] |

| Chronic Liver Disease | Deficient (10-19.9 ng/mL) | 4.8% | [8] |

| Chronic Liver Disease | Insufficient (20-29.9 ng/mL) | 5.2% | [8] |

| Chronic Liver Disease | Sufficient (≥30 ng/mL) | 5.8% | [8] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, allowing for its chromatographic separation from the isobaric Calcifediol.

Sample Preparation:

-

Protein Precipitation: Serum or plasma samples are treated with a precipitation agent, such as acetonitrile (B52724) or zinc sulfate, to release vitamin D metabolites from the vitamin D binding protein (DBP).

-

Supported Liquid-Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE): The supernatant is further purified using SLE or LLE with an organic solvent like hexane (B92381) to isolate the lipophilic vitamin D metabolites.

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted metabolites can be derivatized with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in the initial mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Chromatographic Column: A chiral column (e.g., Lux Cellulose-3) or a pentafluorophenyl (PFP) column is essential for the separation of this compound from Calcifediol.

-

Mobile Phase: A gradient of methanol (B129727) or acetonitrile in water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a deuterated internal standard are monitored.

Experimental Workflow for LC-MS/MS Analysis

References

- 1. Investigation of the C-3-epi-25(OH)D3 of 25-hydroxyvitamin D3 in urban schoolchildren - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epimers of Vitamin D: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement and characterization of C-3 epimerization activity toward vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Time-course analysis of 3-epi-25-hydroxyvitamin D3 shows markedly elevated levels in early life, particularly from vitamin D supplementation in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 3 Epimer of 25-Hydroxycholecalciferol Is Present in the Circulation of the Majority of Adults in a Nationally Representative Sample and Has Endogenous Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of 3-epi-25-hydroxyvitamin D levels during cholecalciferol supplementation in adults with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of 3-epi-Calcifediol: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Metabolism, Biological Activity, and Analytical Considerations of a Key Vitamin D Metabolite

Introduction

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a stereoisomer of calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the key indicator of vitamin D status. Differing only in the stereochemical configuration of the hydroxyl group at the third carbon position (C-3), this epimer has garnered increasing attention in the scientific community. Initially considered a minor and less biologically significant metabolite, emerging research has illuminated its prevalence in certain populations and its distinct biochemical properties. This technical guide provides a comprehensive overview of the physiological relevance of this compound, with a focus on its metabolism, biological functions, and the analytical methods crucial for its accurate assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of vitamin D metabolism and related therapeutic areas.

Metabolism of this compound

The formation of this compound occurs through a metabolic process known as C-3 epimerization. This conversion is not a random event but a specific enzymatic reaction that can occur at different stages of the vitamin D metabolic cascade.

The C-3 epimerization pathway is a recognized route in vitamin D metabolism, where the hydroxyl group at the C-3 position of the A-ring of vitamin D metabolites is isomerized from the α-orientation to the β-orientation. This enzymatic process can act on various vitamin D metabolites, including calcifediol and the active hormone, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), leading to the formation of their corresponding 3-epimers. While the specific enzyme responsible for this epimerization has not been fully characterized, it is known to be distinct from the primary cytochrome P450 enzymes involved in vitamin D hydroxylation.

Like its non-epimeric counterpart, this compound can undergo further hydroxylation. It can be converted to 3-epi-1α,25-dihydroxyvitamin D3 by the enzyme CYP27B1, primarily in the kidneys, or to 3-epi-24,25-dihydroxyvitamin D3 by the enzyme CYP24A1. These subsequent metabolic steps indicate that this compound is not a terminal metabolite but rather a substrate for the key enzymes in the vitamin D endocrine system.

Vitamin D metabolic pathway including C3-epimerization.

Biological Activity and Physiological Significance

The physiological relevance of this compound is intrinsically linked to its interaction with the key proteins of the vitamin D signaling pathway: the Vitamin D Receptor (VDR) and the Vitamin D Binding Protein (DBP).

Interaction with the Vitamin D Receptor (VDR)

The biological actions of vitamin D are primarily mediated through the binding of its active form, calcitriol, to the nuclear VDR, which then acts as a transcription factor to regulate gene expression. The 3-epimeric form of calcitriol, 3-epi-1α,25(OH)2D3, also binds to the VDR, but with a significantly lower affinity.[1] Studies have shown that 3-epi-1α,25(OH)2D3 has a 35- to 120-fold lower binding affinity for the VDR compared to 1α,25(OH)2D3.[1] This reduced affinity generally translates to a lower biological potency in terms of activating VDR-mediated gene transcription. However, despite its lower affinity, 3-epi-1α,25(OH)2D3 has been shown to be a potent suppressor of parathyroid hormone (PTH) secretion, with an activity only slightly less than that of calcitriol. This suggests that the biological effects of this compound and its metabolites may be tissue-specific.

Vitamin D receptor signaling pathway.

Interaction with Vitamin D Binding Protein (DBP)

DBP is the primary carrier protein for vitamin D and its metabolites in the circulation. The binding affinity of these metabolites to DBP influences their half-life and bioavailability. This compound and its downstream metabolite, 3-epi-1α,25(OH)2D3, exhibit a reduced binding affinity for DBP compared to their non-epimeric counterparts.[2] Specifically, C3-epimers bind to DBP at approximately 36-46% of the affinity of the non-epimeric forms.[2] This weaker binding may lead to a shorter circulating half-life and altered tissue distribution of the 3-epimers.

| Compound | Binding Protein | Relative Binding Affinity |

| Calcitriol (1α,25(OH)2D3) | VDR | 100% (Reference) |

| 3-epi-Calcitriol (3-epi-1α,25(OH)2D3) | VDR | 0.8 - 2.9% (35- to 120-fold lower)[1] |

| Calcifediol (25(OH)D3) | DBP | 100% (Reference) |

| This compound (3-epi-25(OH)D3) | DBP | ~36 - 46%[2] |

Quantitative Data on this compound Concentrations

The concentration of this compound in circulation varies significantly across different populations, with infants and pregnant women showing notably higher levels. This has important implications for the assessment of vitamin D status, as many analytical methods do not differentiate between calcifediol and its 3-epimer, potentially leading to an overestimation of total 25-hydroxyvitamin D levels.

| Population | Concentration of this compound | Percentage of Total 25(OH)D3 | Reference |

| Infants (<1 year) | Up to 117 nmol/L | Up to 61% | [2] |

| Children (8-15 years) | Detectable in ~50% of participants (range 0.95-3.95 ng/mL) | Median 5.5% (range 2.5-17.0%) | |

| Adults | Detectable, median 8.25 nmol/L (range 0-117.5 nmol/L) | Varies, can be a significant proportion in some individuals | [2] |

| Korean Adults | Mean 1.15 ± 0.85 ng/mL (range 0.50-15.66 ng/mL) | Mean not reported, but correlated with 25(OH)D3 levels |

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound requires sophisticated analytical techniques that can distinguish it from the more abundant calcifediol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Quantification of this compound in Human Serum by LC-MS/MS

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated this compound). Vortex vigorously to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Optional: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For enhanced cleanup and concentration, the supernatant can be further processed using SPE or LLE.

2. Chromatographic Separation (LC):

-

Column: A chiral column or a column with specific selectivity (e.g., pentafluorophenyl) is essential to achieve chromatographic separation of this compound and calcifediol.

-

Mobile Phase: A gradient elution with a mixture of solvents such as methanol, water, and a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

Column Temperature: The column is maintained at a constant temperature to ensure stable chromatography.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

LC-MS/MS workflow for this compound analysis.

Conclusion and Future Directions

The physiological relevance of this compound is an evolving area of research. While it is clear that this epimer is a significant component of the vitamin D metabolome, particularly in early life, its precise biological roles are still being elucidated. The reduced affinity of its downstream metabolite for the VDR suggests a generally lower potency compared to the canonical vitamin D pathway. However, the observation of tissue-specific effects, such as the potent suppression of PTH, indicates a more complex and nuanced physiological function.

For researchers, scientists, and drug development professionals, several key considerations emerge:

-

Accurate Measurement: It is imperative to utilize analytical methods, such as LC-MS/MS with appropriate chromatographic separation, that can distinguish between calcifediol and this compound to avoid misinterpretation of vitamin D status, especially in pediatric populations.

-

Biological Activity: Further research is needed to fully understand the spectrum of biological activities of this compound and its metabolites in various target tissues. This includes investigating their impact on gene expression profiles and cellular functions beyond calcium homeostasis.

-

Therapeutic Potential: The differential biological activities and metabolic stability of 3-epimers compared to their non-epimeric counterparts may present opportunities for the development of novel vitamin D analogues with more selective therapeutic actions and potentially improved safety profiles.

References

3-epi-Calcifediol in Vitamin D Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis and bone metabolism. Its metabolic pathway involves a series of hydroxylation steps to produce the biologically active form, 1α,25-dihydroxyvitamin D3 (Calcitriol). A key intermediate in this pathway is 25-hydroxyvitamin D3 (Calcifediol), which is the major circulating form of vitamin D and the most commonly used biomarker to assess vitamin D status. Recently, the C3-epimer of Calcifediol, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol), has garnered significant attention. This epimer differs from Calcifediol only in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring.[1][2] While initially considered a minor and inactive metabolite, emerging evidence suggests that this compound is prevalent in certain populations, particularly infants, and may possess biological activity.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its metabolism, physiological relevance, analytical determination, and potential implications for research and drug development.

Vitamin D Metabolism and the Formation of this compound

The metabolism of vitamin D3 begins in the skin upon exposure to ultraviolet B (UVB) radiation, which converts 7-dehydrocholesterol (B119134) to pre-vitamin D3, which then isomerizes to vitamin D3 (cholecalciferol). Vitamin D can also be obtained from dietary sources. Cholecalciferol is transported to the liver, where it is hydroxylated by the enzyme 25-hydroxylase (primarily CYP2R1) to form Calcifediol (25-hydroxyvitamin D3). Calcifediol is the main circulating form of vitamin D and is further metabolized in the kidneys by 1α-hydroxylase (CYP27B1) to the active hormone, 1α,25-dihydroxyvitamin D3 (Calcitriol).

The formation of this compound is a result of the C3-epimerization pathway, a process that can occur for all major vitamin D metabolites.[2] This epimerization involves the conversion of the hydroxyl group at the C-3 position from the β-orientation to the α-orientation. The exact enzymatic machinery responsible for this conversion is not yet fully elucidated, but it is known to occur in various tissues.[5]

References

The Technical Divide: A Comprehensive Analysis of the Structural and Functional Divergence of Calcifediol and 3-epi-Calcifediol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol (25-hydroxyvitamin D3) is a pivotal prohormone in the vitamin D metabolic cascade and the primary circulating form of vitamin D, serving as a key biomarker for assessing an individual's vitamin D status. Its accurate measurement is crucial for clinical diagnostics and in the development of therapeutic interventions. However, the presence of its stereoisomer, 3-epi-calcifediol, presents a significant analytical challenge and raises questions about the biological implications of this epimer. This technical guide provides a detailed exploration of the core structural differences between calcifediol and this compound, their differential biological activities, and the analytical methodologies required for their distinct quantification.

Core Structural Differences: A Matter of Stereochemistry

The fundamental distinction between calcifediol and its 3-epimer lies in the stereochemical orientation of the hydroxyl group (-OH) at the third carbon position (C-3) of the A-ring of the secosteroid structure. In calcifediol, the hydroxyl group is in the alpha (α) position, projecting below the plane of the A-ring. Conversely, in this compound, this hydroxyl group is in the beta (β) position, oriented above the plane of the ring. This seemingly subtle variation in spatial arrangement has profound effects on the molecule's interaction with key proteins involved in vitamin D metabolism and signaling.

Data Presentation: A Comparative Analysis

The structural variance between calcifediol and this compound directly impacts their binding affinities to the vitamin D receptor (VDR) and the vitamin D binding protein (VDP), as well as their overall biological potency.

| Parameter | Calcifediol | This compound | Reference |

| VDR Binding Affinity | 100- to 1000-fold lower than calcitriol | Significantly lower than calcifediol | [1] |

| VDP Binding Affinity | High | Reduced compared to calcifediol | [2] |

| Biological Potency | 3 to 6 times more potent than cholecalciferol in raising serum 25(OH)D levels | Less biologically active than calcifediol | [3] |

Experimental Protocols: Separation and Quantification by LC-MS/MS

The co-elution of calcifediol and this compound in traditional analytical methods necessitates the use of advanced techniques for their accurate and independent quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.

Sample Preparation

-

Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated calcifediol). Vortex and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant and add 1 mL of n-hexane. Vortex and centrifuge.

-

Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.

Chromatographic Separation

-

LC System: HPLC or UHPLC system.

-

Column: A chiral column, such as a Lux Cellulose-3, is often employed to achieve baseline separation of the epimers.

-

Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid is typically used.

-

Flow Rate: Approximately 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 60°C.

Mass Spectrometric Detection

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Calcifediol | 401.3 | 383.3 | 365.3 |

| This compound | 401.3 | 383.3 | 365.3 |

| d3-Calcifediol (IS) | 404.4 | 386.3 | 368.3 |

Note: As calcifediol and this compound are isobaric, their distinction relies solely on chromatographic separation.

Signaling Pathways and Biological Implications

The biological actions of vitamin D metabolites are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.

The reduced binding affinity of this compound for the VDR suggests a diminished capacity to activate this signaling pathway compared to calcifediol.[2] This has significant implications for its biological activity, as it would be less effective at inducing the transcription of genes involved in calcium homeostasis, cell differentiation, and immune modulation. However, it is important to note that 3-epi-1,25-dihydroxyvitamin D3, the downstream metabolite of this compound, has been shown to exhibit some transcriptional activity.

Conclusion

The structural difference between calcifediol and this compound, though confined to the stereochemistry at a single carbon atom, has a cascading effect on their biological function. The altered orientation of the 3-hydroxyl group in this compound impedes its interaction with both the vitamin D receptor and the vitamin D binding protein, leading to reduced biological potency. The presence of this epimer necessitates the use of sophisticated analytical techniques like LC-MS/MS with chiral chromatography for accurate clinical assessment of vitamin D status. A thorough understanding of these differences is paramount for researchers and drug development professionals working to unravel the complexities of vitamin D metabolism and to develop effective therapeutic strategies.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-epi-Calcifediol in Human Serum by LC-MS/MS

Introduction

Vitamin D is a crucial prohormone associated with numerous physiological processes, most notably calcium homeostasis and bone health. The assessment of a patient's vitamin D status is primarily conducted by measuring the serum concentration of its major circulating metabolite, 25-hydroxyvitamin D (calcifediol). Vitamin D exists in two primary forms: D3 (cholecalciferol) and D2 (ergocalciferol), which are metabolized to 25-hydroxyvitamin D3 (25(OH)D3) and 25-hydroxyvitamin D2 (25(OH)D2), respectively.

Recently, the C3-epimer of 25(OH)D3, 3-epi-25-hydroxyvitamin D3 (3-epi-calcifediol), has garnered significant attention. This stereoisomer differs from 25(OH)D3 only in the spatial orientation of the hydroxyl group at the C3 position.[1] Studies have indicated that this compound exhibits lower biological activity compared to 25(OH)D3.[1] Since immunoassays may not distinguish between these epimers, and because they are isobaric, their co-elution during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis can lead to an overestimation of an individual's true vitamin D status.[2][3] Consequently, the chromatographic separation and distinct quantification of this compound are imperative for accurate clinical assessment, particularly in pediatric populations where its concentration can be substantial.[4][5]

This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of 25(OH)D3 and its C3-epimer, this compound, in human serum.

Experimental Workflow

Caption: Figure 1. Experimental Workflow for this compound Measurement

Materials and Methods

Reagents and Materials

-

Reference standards for 25(OH)D3 and 3-epi-25(OH)D3

-

Deuterated internal standard (d6-25-hydroxyvitamin D3)

-

LC-MS grade methanol (B129727), acetonitrile, water, and hexane (B92381)

-

Formic acid and ammonium (B1175870) acetate

-

Zinc sulfate (B86663) (0.2 M)

-

Human serum (for calibration curve and quality controls)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for vitamin D metabolite extraction.[1]

-

To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or quality control.

-

Add 25 µL of the internal standard solution (e.g., 1 µg/mL d6-25-hydroxyvitamin D3 in methanol).

-

Add 200 µL of 0.2 M zinc sulfate to precipitate proteins, and vortex for 30 seconds.

-

Add 400 µL of methanol and vortex for 30 seconds.

-

Add 1 mL of hexane, cap the tube, and vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40-55°C.[1]

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.[1]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The key to this assay is the chromatographic separation of the isobaric 25(OH)D3 and 3-epi-25(OH)D3.[1][5] A pentafluorophenyl (PFP) stationary phase is often effective for this separation.[5]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Shimadzu Nexera XR or equivalent[1] |

| Column | Raptor FluoroPhenyl (PFP), 2.7 µm, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[1] |

| Column Temp. | 40°C |

| Gradient | As detailed in Table 2 |

Table 2: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.00 | 70 |

| 4.00 | 95 |

| 4.01 | 100 |

| 5.00 | 100 |

| 5.01 | 70 |

| 7.00 | 70 |

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Mass Spectrometer | Sciex API 4000 or equivalent[1] |

| Ionization Mode | ESI or APCI, Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Curtain Gas | 20 psi |

| IonSpray Voltage | 5500 V |

| MRM Transitions | As detailed in Table 4 |

Table 4: MRM Transitions for Analytes and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 25(OH)D3 | 401.3 | 383.3 | 100 |

| 3-epi-25(OH)D3 | 401.3 | 383.3 | 100 |

| d6-25(OH)D3 (ISTD) | 407.3 | 389.3 | 100 |

Note: Since 25(OH)D3 and its epimer are isobaric, they share the same MRM transition. Their identity is confirmed by their unique chromatographic retention times.

Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used. The concentration of this compound and 25(OH)D3 in unknown samples is then calculated from their respective calibration curves.

Method Validation Summary

The described method should be validated according to regulatory guidelines (e.g., FDA or EMA).[6] Key validation parameters are summarized below.

Table 5: Typical Method Performance Characteristics

| Parameter | Typical Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL[2][7] |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Extraction Recovery | > 80% |

Conclusion

The accurate measurement of vitamin D status requires the specific quantification of 25-hydroxyvitamin D3 and its C3-epimer, this compound. The LC-MS/MS protocol presented here provides a sensitive, specific, and robust method for the simultaneous determination of these two analytes in human serum. By achieving baseline chromatographic separation, this method overcomes the analytical challenge posed by these isobaric compounds, ensuring that reported 25(OH)D3 concentrations are not falsely elevated by the presence of its less active epimer.[3][5] This methodology is crucial for researchers, scientists, and drug development professionals seeking an accurate assessment of vitamin D metabolism.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Application Note: High-Throughput and Selective Sample Preparation for the Analysis of 3-epi-Calcifediol and Related Vitamin D Metabolites in Human Serum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D status is a critical indicator of overall health, with deficiencies linked to a range of diseases. The accurate measurement of vitamin D metabolites is therefore essential for both clinical diagnostics and research. Calcifediol (25-hydroxyvitamin D3, 25(OH)D3) is the primary circulating form of vitamin D and the most commonly measured biomarker of vitamin D status. However, the presence of its C3-epimer, 3-epi-Calcifediol (3-epi-25(OH)D3), can interfere with accurate quantification.[1] this compound is a stereoisomer of 25(OH)D3 that differs in the orientation of the hydroxyl group at the C3 position.[2] While its exact physiological role is still under investigation, it has been shown to have reduced biological activity compared to 25(OH)D3.[3] The co-elution of these epimers in less specific analytical methods can lead to an overestimation of an individual's vitamin D levels, particularly in pediatric populations where 3-epi-25(OH)D3 concentrations can be significant.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of vitamin D metabolites due to its high selectivity and sensitivity.[4] However, effective sample preparation is crucial to remove matrix interferences, such as phospholipids, and to concentrate the analytes of interest.[5] This application note provides detailed protocols for three common sample preparation techniques for the analysis of this compound and other vitamin D metabolites from human serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Vitamin D Metabolism and the Formation of this compound

Vitamin D3 (cholecalciferol) is synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources. It is then transported to the liver where it is hydroxylated to form Calcifediol (25(OH)D3).[6] Calcifediol is further hydroxylated in the kidneys to the biologically active form, Calcitriol (1,25-dihydroxyvitamin D3).[6] The epimerization of 25(OH)D3 to 3-epi-25(OH)D3 is a key metabolic step.[2]

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on the specific laboratory equipment and reagents.

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE.

Materials:

-

Human serum sample

-

Acetonitrile (ACN) with 1% formic acid

-

Internal Standard (IS) solution (e.g., deuterated 3-epi-25(OH)D3-d3, 25(OH)D3-d3)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 300 µL of cold ACN with 1% formic acid to precipitate the proteins.[7]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample at 4°C for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating analytes from complex matrices, offering cleaner extracts than PPT.

Materials:

-

Human serum sample

-

Internal Standard (IS) solution

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Pipette 200 µL of human serum into a glass test tube.

-

Add 20 µL of the internal standard solution.

-

Add 200 µL of water and vortex briefly.

-

Add 1.5 mL of a MTBE/n-hexane (1:1, v/v) mixture as the extraction solvent.

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.[3][8]

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analytes of interest while washing away interferences.

Materials:

-

Human serum sample

-

Internal Standard (IS) solution

-

Protein precipitation solvent (e.g., Methanol)

-

SPE cartridges (e.g., C18)

-

SPE vacuum manifold

-

Washing solvent (e.g., 40% Methanol (B129727) in water)

-

Elution solvent (e.g., Methanol)

-

Nitrogen evaporator

Protocol:

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[9]

-

-

Elution:

-

Elute the analytes with 1 mL of methanol into a clean collection tube.[9]

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Sample Preparation Workflow

The following diagram illustrates the general workflow for the sample preparation of this compound for LC-MS/MS analysis.

Data Presentation

The choice of sample preparation method can significantly impact the analytical performance. The following table summarizes typical performance data for the different extraction methods based on published literature.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery | 77.6 - 104%[9] | 63.05 - 90.44%[2] | 82.6 - 94.6%[9] |

| Linearity (R²) | >0.99[10] | >0.98[2] | >0.99[9] |

| Lower Limit of Quantitation (LOQ) | 1 ng/mL[4] | 0.2 ng/mL[8] | 1 ng/mL[9] |

| Matrix Effects | Can be significant[5] | Reduced[3] | Minimal[9] |

| Throughput | High | Medium | Medium to High (with automation) |

The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound and other vitamin D metabolites. Protein precipitation offers a rapid and high-throughput solution, but may be susceptible to matrix effects. Liquid-liquid extraction provides a good balance between cleanliness and ease of use. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and improving analytical sensitivity. The choice of method should be guided by the specific requirements of the assay, including the desired level of sensitivity, throughput, and the complexity of the sample matrix. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during the sample preparation and analysis process.

References

- 1. researchgate.net [researchgate.net]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]

- 5. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]

- 6. VITAMIN D BINDING PROTEIN AND 25-HYDROXYVITAMIN D LEVELS: EMERGING CLINICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

Chiral Separation of 3-epi-Calcifediol from Calcifediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 3-epi-Calcifediol from its stereoisomer, Calcifediol (25-hydroxyvitamin D3). The accurate quantification of Calcifediol is crucial in clinical diagnostics and pharmaceutical quality control, and the presence of the C3-epimer can lead to overestimation if not properly separated.[1][2][3] The following sections detail established chromatographic methods, sample preparation protocols, and quantitative data to aid in the development and implementation of robust analytical methods for this challenging separation.

Overview of Chromatographic Separation Techniques

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the separation and quantification of Calcifediol and its epimers.[2][4][5] The choice of stationary phase is critical for achieving the necessary selectivity to resolve these structurally similar compounds. While traditional C18 columns can be used, specialized phases often provide superior resolution.[6][7]

Key stationary phases that have demonstrated success in separating this compound from Calcifediol include:

-

Pentafluorophenyl (PFP) phases: These columns have shown excellent selectivity for the epimers.[1][8]

-

Cholesterol-based phases: These offer a unique selectivity for vitamin D metabolites and their epimers.[6][9]

-

Biphenyl phases: These have also been successfully employed for this separation.[10]

-

Highly hydrophobic C18 phases: C18 columns with a high carbon load can also achieve the required resolution.[6][7]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the chromatographic separation of Calcifediol and this compound. This allows for a direct comparison of different analytical approaches.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analytes | Retention Time (min) | Resolution (Rs) | Reference |

| COSMOCORE 2.6Cholester | 100% Methanol | 0.4 | 25(OH)D3 & 3-epi-25(OH)D3 | Not Specified | Baseline Separation | [6][9] |

| Ascentis Express F5 (PFP) | Not Specified | Not Specified | 25-OH D3 & 3-epi-25-OH D3 | < 4 | Isocratic Resolution | |

| Luna C18 (4.6 x 250 mm, 3 µm) | Isocratic: 29% A for 3.5 min, then 20% A for 3 min | Not Specified | PTAD-25OHD3 & PTAD-C3epi | Not Specified | Near Baseline | [11] |

| Pentafluorophenyl (PFP) | Gradient (Water:Methanol) | 0.4 | 25(OH)D3 & 3-epi-25(OH)D3 | 3.3 (3-epi) | Not Specified | [8] |

| CORTECS Phenyl | Gradient (Water & Acetonitrile (B52724) with 0.1mM NH4F) | Not Specified | 8 Vitamin D Metabolites | 15.5 (total run time) | Not Specified | [12] |

Experimental Protocols

This section provides detailed methodologies for sample preparation and chromatographic analysis.

Sample Preparation from Serum/Plasma

Accurate analysis of Calcifediol and its epimer in biological matrices like serum or plasma requires effective sample preparation to remove proteins and other interfering substances.[13][14] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[14]

Protocol 1: Protein Precipitation followed by Phospholipid Depletion

This protocol is a robust method for cleaning up serum samples prior to LC-MS/MS analysis.[4]

-

Internal Standard Spiking: To 100 µL of serum or plasma, add an appropriate volume of internal standard solution (e.g., deuterated Calcifediol).[15]

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid) to the sample.[15]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[15]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[15]

-

Phospholipid Removal (Optional but Recommended): Pass the resulting supernatant through a phospholipid depletion plate (e.g., HybridSPE-PLus).[4]

-

Collection: Collect the filtrate for direct injection into the LC-MS/MS system or for further processing.[4]

Protocol 2: Supported Liquid Extraction (SLE)

SLE offers a high-throughput alternative to traditional LLE.[10]

-

Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) solution. Cap and shake for 1 minute.[10]

-